molecular formula C8H10N2O3 B14271036 2-Amino-6-hydroxy-3-methoxybenzamide CAS No. 138224-07-4

2-Amino-6-hydroxy-3-methoxybenzamide

Cat. No.: B14271036
CAS No.: 138224-07-4
M. Wt: 182.18 g/mol
InChI Key: JOSKGBYDJAIRKZ-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-3-methoxybenzamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamide and features an amino group, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-hydroxy-3-methoxybenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The synthesis involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction typically yields 2,3-dimethoxybenzamides in 43-50% and 3-acetoxy-2-methylbenzamides in 40-72% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory synthesis for larger scale production, ensuring the availability of starting materials, and maintaining reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-hydroxy-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxybenzamide
  • 2-Amino-6-hydroxybenzamide
  • 3-Amino-2-hydroxybenzamide

Uniqueness

2-Amino-6-hydroxy-3-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.

Properties

CAS No.

138224-07-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-6-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C8H10N2O3/c1-13-5-3-2-4(11)6(7(5)9)8(10)12/h2-3,11H,9H2,1H3,(H2,10,12)

InChI Key

JOSKGBYDJAIRKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(=O)N)N

Origin of Product

United States

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